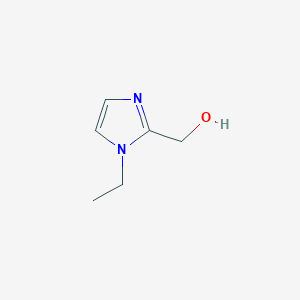

(1-Ethyl-1H-imidazol-2-yl)methanol

Description

Overview of Imidazole (B134444) Derivatives in Chemical and Biological Sciences

Imidazole derivatives are a cornerstone of heterocyclic chemistry, with their presence in a vast array of both naturally occurring and synthetic compounds. researchgate.netajrconline.org The imidazole ring is a five-membered planar heterocycle containing two nitrogen atoms. tsijournals.comnih.gov This structure imparts a unique combination of properties, including aromaticity, polarity, and the ability to act as both a hydrogen bond donor and acceptor. nih.govpharmacyjournal.net These characteristics are fundamental to their diverse roles in chemistry and biology. mdpi.com

The imidazole nucleus is a recurring motif in numerous biologically important molecules. ajrconline.orgpharmacyjournal.net It forms the core of the amino acid histidine, which plays a critical role in the structure and function of many proteins and enzymes. pharmacyjournal.netnih.gov Histamine (B1213489), a derivative of histidine, is a key signaling molecule in inflammatory and allergic responses. pharmacyjournal.net Furthermore, the imidazole ring is a structural component of purines, which are essential building blocks of DNA and RNA. ajrconline.orgpharmacyjournal.net

In the realm of synthetic molecules, the incorporation of an imidazole ring is a widely used strategy in drug discovery. ajrconline.orgmdpi.com The ring's ability to engage in various non-covalent interactions allows imidazole-containing compounds to bind effectively to a wide range of biological targets, including enzymes and receptors. researchgate.netnih.gov This has led to the development of numerous imidazole-based drugs with a broad spectrum of therapeutic applications, including antifungal, antibacterial, anticancer, and antihypertensive agents. researchgate.netajrconline.orgmdpi.com

The substitution at the nitrogen atoms of the imidazole ring, known as N-substitution, is a critical aspect of its chemistry that significantly influences the properties and reactivity of the resulting derivatives. nih.gov The presence of a substituent on one of the nitrogen atoms can prevent tautomerism, which is the rapid interconversion of two structural isomers. mdpi.com This substitution also modulates the electronic properties of the ring, affecting its basicity and nucleophilicity.

From a practical standpoint, N-substitution is a key strategy for synthesizing a diverse library of imidazole derivatives with tailored functionalities. nih.govresearchgate.net By introducing different alkyl or aryl groups at the nitrogen position, chemists can fine-tune the steric and electronic characteristics of the molecule to optimize its interaction with specific biological targets or to control its reactivity in subsequent chemical transformations. nih.gov For instance, the synthesis of N-substituted imidazole esters followed by reaction with various amines allows for the creation of a wide array of amide derivatives. nih.govresearchgate.net

Hydroxymethyl imidazole derivatives, such as (1-Ethyl-1H-imidazol-2-yl)methanol, represent a specific and valuable subclass of imidazole compounds. researchgate.net The hydroxymethyl group (-CH2OH) introduces a primary alcohol functionality, which is a versatile handle for a variety of chemical modifications.

This hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid, or it can participate in esterification and etherification reactions. This chemical versatility allows for the straightforward incorporation of hydroxymethyl imidazoles into larger and more complex molecular architectures. In the context of drug development, the hydroxyl group can also participate in hydrogen bonding interactions with biological targets, potentially enhancing binding affinity and efficacy. The synthesis of polymers from 1-vinyl-2-(hydroxymethyl)imidazole has been explored, demonstrating the utility of this functional group in materials science. researchgate.net

Research Rationale and Scope for this compound

The primary rationale for the academic investigation of this compound lies in its potential as a versatile intermediate for the synthesis of more complex molecules with desirable properties. The combination of the N-ethyl group and the C-2 hydroxymethyl group on the imidazole core provides a unique scaffold for systematic chemical exploration.

The scope of research on this compound encompasses several key areas:

Synthetic Methodology: Developing efficient and environmentally friendly methods for the synthesis of this compound and its derivatives.

Medicinal Chemistry: Utilizing it as a starting material for the preparation of novel compounds with potential therapeutic activities. The imidazole moiety is a known pharmacophore, and modifications of the ethyl and hydroxymethyl groups can lead to new drug candidates.

Coordination Chemistry: Investigating its ability to act as a ligand for metal ions. The nitrogen atoms of the imidazole ring and the oxygen atom of the hydroxymethyl group can coordinate with metal centers, forming coordination complexes with potential catalytic or material applications. nih.gov

Materials Science: Exploring its use as a monomer or building block for the creation of new polymers and materials with specific properties. researchgate.netmdpi.com

Historical Context of Imidazole-Based Compounds

The history of imidazole chemistry dates back to 1858 when Heinrich Debus first synthesized imidazole itself, which he named glyoxaline. tsijournals.commdpi.com This initial discovery, arising from the reaction of glyoxal (B1671930) and formaldehyde (B43269) in ammonia, opened the door to the exploration of a new class of heterocyclic compounds. mdpi.com Over the following decades, the significance of the imidazole ring in natural products like histidine and purines was elucidated, solidifying its importance in the field of biochemistry. nih.govpharmacyjournal.net The 20th century witnessed a surge in the synthesis and application of imidazole derivatives, particularly in medicinal chemistry, leading to the development of numerous clinically important drugs. ajrconline.orgmdpi.com

Current Research Trends and Future Directions for Imidazole Alcohols

Current research on imidazole alcohols, including this compound, is driven by the continuous demand for novel molecules with improved biological activities and material properties. researchgate.netnih.gov A significant trend is the focus on "green chemistry" approaches to synthesis, aiming for more sustainable and environmentally friendly processes. nih.gov

Future directions in the study of imidazole alcohols are likely to involve:

Supramolecular Chemistry: The design and synthesis of imidazole-based supramolecular assemblies with applications in areas such as drug delivery and sensing. nih.gov

Biomimetic Chemistry: The development of imidazole-containing molecules that mimic the function of biological systems, such as enzyme active sites. nih.gov

Advanced Materials: The creation of novel polymers, ionic liquids, and liquid crystals based on imidazole alcohol building blocks. mdpi.com

Chemosensors: The investigation of imidazole derivatives as fluorescent probes for the detection of ions and molecules. mdpi.com

The ongoing exploration of imidazole alcohols promises to yield new discoveries and applications across a wide range of scientific disciplines.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(1-ethylimidazol-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O/c1-2-8-4-3-7-6(8)5-9/h3-4,9H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYEQHVNOKQUFFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CN=C1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20342353 | |

| Record name | (1-Ethyl-1H-imidazol-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20342353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63634-44-6 | |

| Record name | (1-Ethyl-1H-imidazol-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20342353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-ethyl-1H-imidazol-2-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Ethyl 1h Imidazol 2 Yl Methanol and Analogues

Direct Synthesis Approaches

Direct methods offer efficient pathways to the target molecule and its derivatives, often involving the formation of the key C2-substituent or the N-alkylation as a critical step.

A primary and straightforward method for the synthesis of (1-Ethyl-1H-imidazol-2-yl)methanol is the reduction of its corresponding aldehyde precursor, 1-Ethyl-1H-imidazole-2-carboxaldehyde. researchgate.netorganic-chemistry.org This transformation is a standard procedure in organic chemistry, effectively converting the carbonyl group into a primary alcohol.

The reaction is typically achieved using common reducing agents. For instance, lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like tetrahydrofuran (B95107) (THF) is highly effective for this type of reduction. An analogous synthesis of (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol was successfully performed by reducing the corresponding ethyl ester with LiAlH₄, yielding the desired product. jocpr.com Similarly, sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent can be used, often offering milder reaction conditions. The general scheme for this reduction is presented below.

Table 1: Reduction of N-Alkylimidazole-2-carboxaldehyde

| Precursor | Reagent | Product |

| 1-Ethyl-1H-imidazole-2-carboxaldehyde | Lithium Aluminum Hydride (LiAlH₄) or Sodium Borohydride (NaBH₄) | This compound |

This method's high efficiency and the commercial availability of the aldehyde precursor make it a preferred route for laboratory-scale and potential large-scale production. researchgate.net

Multi-component reactions (MCRs) provide a powerful tool for rapidly assembling complex molecular architectures from simple starting materials in a single step. For the synthesis of analogues of this compound, specifically fused heterocyclic systems, the Groebke–Blackburn–Bienaymé (GBB) reaction is particularly relevant. rsc.org

This three-component reaction utilizes an aldehyde, an amine, and an isocyanide to construct substituted imidazo[1,2-a]pyridines, imidazo[1,2-a]pyrazines, and other related fused imidazoles. rsc.org N-alkylimidazole-2-carboxaldehydes can serve as the aldehyde component in this reaction. When reacted with an aminopyrazine and an isocyanide, they yield complex imidazopyrazine structures, which are analogues of the parent imidazole (B134444). The use of sustainable solvents like eucalyptol (B1671775) has also been explored for this reaction, highlighting its adaptability to green chemistry principles. rsc.org

Table 2: Groebke–Blackburn–Bienaymé Reaction for Imidazopyridine Synthesis

| Aldehyde Component | Amine Component | Isocyanide Component | Resulting Scaffold |

| Benzaldehyde | 2-Aminopyridine | Cyclohexyl isocyanide | 2-phenyl-3-(cyclohexylamino)imidazo[1,2-a]pyridine |

| Imidazole-2-carboxaldehyde | 2-Aminopyrazine | tert-Butyl isocyanide | 2-(Imidazol-2-yl)-3-(tert-butylamino)imidazo[1,2-a]pyrazine |

This table illustrates the components used in the GBB reaction to form various fused imidazole scaffolds, as described in the literature. rsc.org

The introduction of the ethyl group onto the imidazole nitrogen is a critical step. While traditional alkylation methods often rely on metal catalysts, recent advancements have established efficient metal-free protocols. One notable method involves the N-nucleophilic allylic substitution of Morita–Baylis–Hillman (MBH) alcohols and acetates with imidazoles. nih.govnih.gov

This reaction proceeds without any catalyst or additive, typically in refluxing toluene, to afford N-substituted imidazole derivatives in good yields. nih.govgoogle.com This approach is highly regioselective and represents a greener alternative to metal-catalyzed cross-coupling reactions. While demonstrated primarily for allylation, the principles can be extended to other alkylation processes, providing a valuable strategy for synthesizing the 1-ethyl-1H-imidazole core of the target molecule. nih.govnih.gov

Table 3: Metal-Free N-Substitution of Imidazole with MBH Adducts

| Imidazole Reactant | MBH Adduct | Conditions | Yield | Reference |

| Imidazole | Cyclic MBH Acetate (B1210297) | Toluene, reflux | 69-87% | google.com |

| Imidazole | Cyclic MBH Alcohol | Toluene, reflux (Dean-Stark) | Good yields | nih.gov |

| Imidazole | Acyclic MBH Alcohol | Methanol (B129727), reflux, DABCO | 70-84% (1,4-adduct) | nih.gov |

Indirect Synthetic Routes and Precursor Chemistry

Indirect routes involve the transformation of existing imidazole-containing molecules into the desired product through a series of chemical modifications.

Urocanic acid, or (E)-3-(1H-imidazol-4-yl)acrylic acid, is a naturally occurring imidazole derivative derived from histidine. nih.gov Its structure features a substituent at the C4 position of the imidazole ring. The conversion of urocanic acid into a C2-substituted derivative like this compound presents a significant synthetic challenge, as it requires the migration of functionality from the C4 to the C2 position.

A review of the available scientific literature does not indicate a well-established or direct synthetic pathway for this specific transformation. Research on urocanic acid derivatives primarily focuses on modifications of the existing acrylic acid side chain or reactions at the N1 position, rather than a rearrangement to functionalize the C2 position. nih.gov Therefore, this route is not considered a common or practical approach for the synthesis of C2-hydroxymethyl imidazoles.

The chemistry of this compound itself includes important reactions that lead to other useful derivatives. One such reaction is deoxygenation, which removes the hydroxyl group to form the corresponding methyl-substituted imidazole. A mild, metal-free condition for the deoxygenation of α-heteroaryl-substituted methanols has been developed using a combination of triphenylphosphine (B44618) (PPh₃), iodine (I₂), and imidazole.

This method is effective for secondary and tertiary alcohols that are substituted with one or two heteroaryl groups and is compatible with acid-sensitive heterocycles. The reaction proceeds well for methanol derivatives substituted with groups like 2-pyridyl or 4-pyridyl, where the nitrogen atom in the heteroaryl ring can stabilize the reaction intermediate through resonance. This process allows for the conversion of this compound into 1-ethyl-2-methyl-1H-imidazole, demonstrating its utility as a precursor for other substituted imidazoles.

Table 4: Deoxygenation of α-Heteroaryl-Methanol Derivatives

| Substrate | Conditions | Product | Yield | Reference |

| α-Aryl-2-pyridinemethanol | PBr₃ | α-Aryl-2-methylpyridine | 44-91% | |

| Secondary/Tertiary Heteroaryl Methanols | PPh₃/I₂/imidazole, THF, reflux | Corresponding Alkane | Good | |

| 1,2,4-Triazole-3-thiol- and phenyl-substituted methanol | PPh₃/I₂/imidazole, THF, reflux | Deoxygenated product | 62% |

Strategies for Substituted (Imidazol-2-yl)methanol Compounds

The synthesis of substituted (imidazol-2-yl)methanol compounds can be achieved through several routes. One common method involves the reaction of a suitably substituted imidazole with an aldehyde or ketone. For instance, (1-methyl-1H-imidazol-2-yl)methanol derivatives have been prepared by treating 2-lithio-1-methyl-1H-imidazole with carbonyl compounds. jst.go.jp Alternatively, 2-acyl-1H-imidazoles can be reacted with organometallic reagents or reduced with agents like sodium borohydride to yield the desired alcohol. jst.go.jp

Another strategy involves the functionalization of a pre-existing imidazole core. For example, a five-step synthesis starting from commercially available 1-acetyladamantane has been used to prepare (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. nih.gov This multi-step process included the introduction of a formyl group at the 2-position, followed by reduction to the methanol group. nih.gov The Debus-Radziszewski reaction, which uses glyoxal (B1671930), an aldehyde, and ammonia, is a classic method for forming the imidazole ring itself, which can then be further modified. mdpi.compharmaguideline.com

The table below summarizes various synthetic strategies for substituted (imidazol-2-yl)methanol compounds.

| Starting Material | Reagent(s) | Product Type | Reference(s) |

| 2-Lithio-1-methyl-1H-imidazole | Carbonyl compounds | (1-Methyl-1H-imidazol-2-yl)methanol derivatives | jst.go.jp |

| 2-Acyl-1H-imidazoles | Organometallic reagents or Sodium borohydride | (1-Methyl-1H-imidazol-2-yl)methanol derivatives | jst.go.jp |

| 1-Acetyladamantane | Multi-step synthesis | (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol | nih.gov |

| Glyoxal, Aldehyde, Ammonia | Debus-Radziszewski reaction | Substituted imidazoles | mdpi.compharmaguideline.com |

Regioselective Synthesis Considerations, particularly at the N-1 Position

Achieving regioselectivity, especially at the N-1 position of the imidazole ring, is a critical aspect of synthesizing compounds like this compound. The two nitrogen atoms in the imidazole ring are not equivalent, and controlling the position of substitution is often a synthetic challenge.

Direct N-alkylation of imidazoles can lead to a mixture of N-1 and N-3 isomers. acs.org However, methods have been developed to achieve high regioselectivity. For instance, a regioselective N-methylation of (benz)imidazoles has been reported to furnish the more sterically hindered isomer, which is typically the minor product. acs.org The choice of solvent, base, and alkylating agent can significantly influence the regiochemical outcome.

For the synthesis of 1,4-disubstituted imidazoles, a protocol has been developed that provides complete regioselectivity. rsc.org This method involves the double aminomethylenation of a glycine (B1666218) derivative to form a 2-azabuta-1,3-diene, followed by a transamination/cyclization with an amine nucleophile. rsc.org Another approach for synthesizing highly substituted imidazoles with regioselectivity involves the sequential reaction of allenyl sulfonamides with amines, where the substituents on the nitrogen atoms of the amines dictate the regiochemistry of the final product. nih.gov

Green Chemistry Approaches in Imidazole Synthesis

In recent years, there has been a growing emphasis on developing environmentally friendly or "green" synthetic methods for imidazole derivatives. These approaches aim to reduce waste, use less hazardous reagents, and improve energy efficiency.

One such approach is the development of catalyst-free reactions. A simple and efficient procedure for the synthesis of 2,4,5-triaryl imidazoles has been developed through a one-pot condensation of benzil (B1666583), aldehydes, and ammonium (B1175870) acetate in refluxing ethanol (B145695) without the need for an external catalyst. nih.gov This "catalyzed-by-itself" method presents a green alternative to traditional catalytic systems. nih.gov

Microwave-assisted synthesis is another green chemistry technique that has been applied to imidazole synthesis. organic-chemistry.org This method often leads to shorter reaction times, higher yields, and can sometimes be performed under solvent-free conditions. For example, a solventless microwave-assisted synthesis of 4,5-disubstituted imidazoles has been reported using 1,2-diketones and urotropine in the presence of ammonium acetate. organic-chemistry.org

The use of benign solvents is also a key principle of green chemistry. A study on the HPLC analysis of imidazole drugs highlighted the use of methanol as a more environmentally friendly solvent compared to acetonitrile. nih.gov While this is an analytical technique, the principles of using greener solvents are directly applicable to synthetic processes as well.

Analytical Techniques for Synthetic Validation

The successful synthesis of this compound and its analogues requires rigorous characterization to confirm the structure and purity of the final product. A combination of spectroscopic and analytical techniques is typically employed for this purpose.

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the compound.

In the ¹H NMR spectrum of an imidazole derivative, characteristic signals for the imidazole ring protons typically appear in the aromatic region. researchgate.net For example, in a series of ferrocenyl imidazole derivatives, these protons resonated between 6.77 and 7.66 ppm. researchgate.net For (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol, the imidazole protons were observed at 7.43 ppm and 6.60 ppm. nih.gov The protons of the ethyl group in this compound would be expected to show a characteristic quartet and triplet pattern, and the methylene (B1212753) protons of the methanol group would appear as a singlet.

¹³C NMR spectroscopy provides information about the carbon skeleton. The carbon atoms of the imidazole ring typically resonate in the range of 110-155 ppm. nih.govnih.gov For instance, in (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol, the imidazole carbons appeared at 152.9, 134.1, and 109.9 ppm. nih.gov The chemical shifts of the ethyl and methanol carbons would also be observed in their expected regions. Complete assignment of ¹H and ¹³C NMR data is often aided by two-dimensional NMR techniques such as COSY, HMQC, and HMBC. mdpi.com

The table below shows representative NMR data for a related compound, (1-Methyl-1H-imidazol-2-yl)methanol.

| Nucleus | Chemical Shift (ppm) |

| ¹H | 3.65 (s, 3H, N-CH₃), 4.65 (s, 2H, CH₂OH), 6.88 (d, 1H, Im-H), 7.02 (d, 1H, Im-H) |

| ¹³C | 34.5 (N-CH₃), 55.0 (CH₂OH), 121.5 (Im-C), 127.8 (Im-C), 148.0 (Im-C) |

| Data is illustrative and may vary based on solvent and experimental conditions. bmrb.io |

High-Resolution Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy. This is achieved by measuring the mass-to-charge ratio (m/z) to a high degree of precision, which allows for the calculation of a unique molecular formula.

For the validation of synthesized imidazole derivatives, HRMS is crucial for confirming that the desired product has been formed. For example, in the synthesis of (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol, HRMS was used to confirm the mass of the precursor and the final product. nih.gov Electrospray ionization (ESI) is a common ionization technique used for this purpose. nih.gov The use of advanced mass spectrometers, such as the Q-Exactive HF Orbitrap, allows for very high-resolution measurements, which is beneficial for the analysis of complex molecules. nih.govwiley.com

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. The experimentally determined percentages are then compared to the theoretical values calculated from the proposed molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the purity and identity of the synthesized compound.

This technique has been used to verify the purity of various imidazole compounds. nih.govresearchgate.net For example, in the synthesis of imidazole-derived ethers, elemental analysis was performed, and the found percentages of C, H, and N were reported to be in good agreement with the calculated values. nih.gov Similarly, for (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol, combustion analysis was used to determine the CHN content, which was consistent with the proposed structure. nih.gov

Coordination Chemistry and Metal Complexes of 1 Ethyl 1h Imidazol 2 Yl Methanol

Ligand Design and Coordination Modes

(1-Ethyl-1H-imidazol-2-yl)methanol and its derivatives are versatile ligands capable of coordinating to metal ions in several distinct modes. This versatility stems from the presence of multiple potential donor atoms: the imidazole (B134444) ring nitrogen, the hydroxyl oxygen, and other functional groups that can be introduced into the ligand framework.

In its simplest coordination mode, this compound can act as a neutral N,O-bidentate ligand. This involves the coordination of the unprotonated imidazole nitrogen atom and the oxygen atom of the hydroxyl group to a single metal center, forming a stable five-membered chelate ring. This bidentate coordination has been observed in various metal complexes. For instance, in a cobalt(II) acetate (B1210297) complex, two molecules of a similar ligand, (1-methyl-1H-imidazol-2-yl)methanol, coordinate to the Co(II) ion in a bidentate fashion through the nitrogen and oxygen atoms. researchgate.net This arrangement, along with two acetate ligands, results in a hexa-coordinated complex with a distorted octahedral geometry. researchgate.net The formation of such chelate rings is a common feature in the coordination chemistry of aminoalcohols and related compounds.

While this compound itself is a bidentate ligand, it can be incorporated into larger, more complex ligand architectures to achieve higher coordination numbers and specific geometries. By designing derivatives, a tridentate, tripodal N,N,O coordination mode can be realized. This typically involves linking the this compound core to another nitrogen-containing heterocycle or an amine group through a flexible linker.

An analogous approach has been successfully employed with other imidazole-containing ligands. For example, tripodal tetradentate ligands incorporating imidazole moieties have been synthesized and their coordination chemistry with copper(I) and copper(II) has been explored. nih.gov These studies demonstrate that by tethering multiple imidazole or other donor groups to a central point, ligands capable of forming stable, well-defined complexes with specific geometries, such as trigonal bipyramidal or square pyramidal, can be created. researchgate.net The design of such tripodal ligands is of significant interest for modeling the active sites of metalloproteins and for developing catalysts for a variety of chemical transformations. researchgate.netmdpi.com

Synthesis of Metal Complexes Featuring this compound or its Derivatives

The synthesis of metal complexes with this compound and its derivatives generally involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent, reaction temperature, and stoichiometry can influence the final product's structure and composition.

Cadmium(II) complexes of imidazole-based ligands are of interest for their potential applications in materials science and as models for biological systems. The synthesis of a Cd(II) complex with a related ligand, (1-methyl-1H-imidazol-2-yl)methanol (Hmim), has been reported. researchgate.net In this case, the complex, formulated as [Cd(Hmim)₂(OAc)₂], was prepared by reacting cadmium(II) acetate with the ligand. researchgate.net X-ray crystallographic analysis revealed that two Hmim ligands and two acetate groups are coordinated to the Cd(II) ion, resulting in a distorted tetrahedral geometry. researchgate.net A similar synthetic strategy could likely be employed for the preparation of Cd(II) complexes of this compound.

Table 1: Synthesis of a Representative Cd(II) Complex

| Complex | Starting Materials | Ligand | Geometry |

| [Cd(Hmim)₂(OAc)₂] | Cadmium(II) acetate | (1-methyl-1H-imidazol-2-yl)methanol | Distorted Tetrahedral |

Data sourced from a study on a similar ligand system. researchgate.net

Cobalt(II) complexes are known for their interesting magnetic and spectroscopic properties, and their synthesis with imidazole-containing ligands has been extensively studied. researchgate.nettandfonline.comresearchgate.net Two distinct Co(II) complexes with (1-methyl-1H-imidazol-2-yl)methanol (L) have been synthesized and characterized. researchgate.net

The first, [Co(OAc)₂(L)₂], was prepared by reacting cobalt(II) acetate with the ligand. In this complex, two molecules of the ligand coordinate to the Co(II) ion in a bidentate fashion, leading to a hexa-coordinated, distorted octahedral geometry. researchgate.net The second complex, [CoCl₂(L)₂], was synthesized using cobalt(II) chloride. In this case, the ligand coordinates in a monodentate fashion through the nitrogen atom, resulting in a distorted tetrahedral geometry. researchgate.net These examples highlight how the choice of the metal salt's counter-ion can influence the coordination mode of the ligand and the resulting geometry of the complex.

Table 2: Synthesis of Representative Co(II) Complexes

| Complex | Starting Materials | Ligand Coordination | Geometry |

| [Co(OAc)₂(L)₂] | Cobalt(II) acetate | Bidentate (N,O) | Distorted Octahedral |

| [CoCl₂(L)₂] | Cobalt(II) chloride | Monodentate (N) | Distorted Tetrahedral |

Data based on the coordination of the similar ligand (1-methyl-1H-imidazol-2-yl)methanol. researchgate.net

The formation of zinc(II), nickel(II), and copper(II) complexes with imidazole-derived ligands is a broad and active area of research. cardiff.ac.uknih.gov These metals are essential trace elements in many biological systems, and their complexes with imidazole-containing ligands often serve as models for the active sites of metalloenzymes.

The synthesis of these complexes typically involves the direct reaction of the appropriate metal(II) salt (e.g., chloride, nitrate, or acetate) with the ligand in a suitable solvent like methanol (B129727) or ethanol (B145695). The resulting complexes can exhibit a range of coordination numbers and geometries depending on the metal ion, the ligand-to-metal ratio, and the reaction conditions. For example, Ni(II) can form square-planar or octahedral complexes, while Zn(II) typically favors tetrahedral or octahedral geometries. nih.gov Copper(II) is well-known for its distorted octahedral or square pyramidal coordination environments due to the Jahn-Teller effect.

While specific synthetic details for this compound complexes with these metals are not extensively documented in the provided search results, the general principles of coordination chemistry suggest that stable complexes can be readily formed. The characterization of these complexes would rely on techniques such as single-crystal X-ray diffraction, FT-IR and UV-Vis spectroscopy, and magnetic susceptibility measurements. cardiff.ac.uk

Table 3: Common Geometries for Zn(II), Ni(II), and Cu(II) Complexes

| Metal Ion | Common Coordination Geometries |

| Zn(II) | Tetrahedral, Octahedral |

| Ni(II) | Square-Planar, Octahedral |

| Cu(II) | Distorted Octahedral, Square Pyramidal |

This table represents generally observed geometries for these metal ions in coordination complexes.

Structural Elucidation of Coordination Compounds

The precise three-dimensional arrangement of atoms in coordination compounds is crucial for understanding their physical and chemical properties. Techniques such as single-crystal X-ray diffraction and various spectroscopic methods are employed to determine these structures.

Single-crystal X-ray diffraction is a powerful technique that provides detailed information about the atomic arrangement in a crystalline solid. For coordination polymers involving imidazole derivatives, this method reveals key structural features such as coordination environments, bond lengths, and bond angles. semanticscholar.orgmdpi.com

In a related two-dimensional coordination polymer, {FeII(1-Ethyl-imidazole)2[NiII(CN)4]}n, the iron(II) ion is in an octahedral coordination environment. mdpi.com It is coordinated to four nitrogen atoms from the cyanide ligands in the equatorial positions and two nitrogen atoms from the 1-ethyl-imidazole ligands in the axial positions, forming a layered structure. mdpi.com The bond lengths between the central metal ion and the coordinating atoms provide insight into the nature of the metal-ligand bond. For instance, in some cobalt(II) complexes with bis-imidazole ligands, Co-N bond distances are observed to be around 2.133 Å and 2.183 Å. semanticscholar.org

Hydrogen bonding plays a significant role in stabilizing the crystal structures of imidazole-containing compounds. nih.gov In the crystal structure of (1H-Imidazol-4-yl)methanol, for example, hydrogen bonds form between the imidazole nitrogen and the hydroxyl group of adjacent molecules, creating a two-dimensional network. nih.gov Similar interactions, including C-H···O and C-H···N hydrogen bonds, are observed in other complex structures containing imidazole moieties, leading to the formation of extended supramolecular architectures like ribbons and sheets. mdpi.comnih.gov

Table 1: Selected Crystallographic Data for Imidazole-Based Coordination Compounds

| Compound/Complex Feature | Value(s) |

| Crystal System (related imidazole compound) | Monoclinic nih.gov |

| Space Group (related Fe(II) polymer) | C2/m mdpi.com |

| Co-N Bond Distances (related Co(II) complex) | ~2.133 Å, ~2.183 Å semanticscholar.org |

| Fe-N(imidazole) Bond Distance (related Fe(II) polymer) | 2.145(4) Å (average) mdpi.com |

| Fe-N(cyanide) Bond Distance (related Fe(II) polymer) | 2.186(2) Å (average) mdpi.com |

This table presents representative data from related imidazole-containing coordination compounds to illustrate typical structural parameters.

Spectroscopic techniques are vital for characterizing coordination compounds, providing information about the coordination mode of the ligand and the electronic structure of the metal center.

Fourier-Transform Infrared (FT-IR) Spectroscopy is used to identify the functional groups involved in coordination. When a ligand like this compound coordinates to a metal ion, shifts in the vibrational frequencies of its functional groups are observed. For instance, the stretching vibration of the C=N group within the imidazole ring is a key indicator of coordination. nih.gov In metal complexes of other imidazole derivatives, shifts in the N-H stretching vibrations also confirm the participation of the imidazole nitrogen in bonding. hilarispublisher.com The FT-IR spectra of the ligand and its metal complexes are compared to ascertain the coordination points. hilarispublisher.comjcsp.org.pk

UV-Visible (UV-Vis) Spectroscopy provides insights into the electronic transitions within the complex, which are influenced by the geometry around the metal ion and the nature of the metal-ligand bonds. The d-d electronic transitions of the metal ion are particularly informative. For example, the UV-Vis spectrum of a nickel(II) complex with an imidazole derivative showed absorption bands at 550 nm and 400 nm, which were attributed to transitions consistent with a square-planar geometry. ekb.eg The position and intensity of these absorption bands can help to deduce the coordination environment of the metal ion in complexes of this compound. jcsp.org.pkekb.eg

Table 2: Spectroscopic Data for Imidazole-Based Compounds and Complexes

| Spectroscopic Technique | Key Observation | Interpretation |

| FT-IR | Shift in C=N stretching frequency nih.gov | Coordination of the imidazole nitrogen to the metal ion. |

| FT-IR | Shift in N-H stretching frequency hilarispublisher.com | Involvement of the N-H group in coordination or hydrogen bonding. |

| UV-Vis | Absorption bands at specific wavelengths (e.g., 550 nm, 400 nm for a Ni(II) complex) ekb.eg | d-d electronic transitions indicating a specific coordination geometry (e.g., square-planar). |

This table summarizes typical spectroscopic observations and their interpretations for imidazole-containing ligands and their metal complexes.

Theoretical Studies of Coordination Chemistry

Theoretical calculations, particularly those based on quantum mechanics, are powerful tools for complementing experimental data and providing a deeper understanding of the electronic structure and bonding in coordination compounds.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems, such as molecules and complexes. It is widely employed to optimize the geometries of metal complexes and to predict their properties. researchgate.netresearchgate.net DFT calculations can accurately predict molecular structures, including bond lengths and angles, which can then be compared with experimental data from X-ray diffraction. researchgate.net Furthermore, DFT can be used to analyze the reactivity of complexes. For instance, studies on other metal complexes have shown that the reactivity of a ligand is enhanced upon complexation, and DFT can help quantify this by calculating various reactivity descriptors. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that is used to study the excited-state properties of molecules, such as electronic absorption spectra. acs.org This method can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands observed in UV-Vis spectroscopy. acs.org By calculating the electronic transitions, TD-DFT can help to assign the bands in the experimental spectrum to specific electronic promotions, such as from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). acs.org This provides a detailed picture of the electronic structure and the nature of the metal-ligand interactions.

The Quantum Theory of Atoms in Molecules (QTAIM) is a theoretical model that analyzes the electron density to characterize chemical bonding. QTAIM can be used to identify and characterize different types of interactions within a molecule or crystal, including covalent bonds and weaker interactions like hydrogen bonds. mdpi.com By analyzing the topological properties of the electron density at bond critical points, QTAIM can provide quantitative information about the strength and nature of these interactions. This can be particularly useful in understanding the role of non-covalent interactions in stabilizing the crystal structures of coordination compounds.

Reduced Density Gradient (RDG) Analysis

Reduced Density Gradient (RDG) analysis is a computational method used to identify and visualize non-covalent interactions (NCIs) within and between molecules. This analysis is based on the electron density (ρ) and its first derivative. A plot of the RDG versus the electron density multiplied by the sign of the second eigenvalue of the Hessian matrix of the electron density (sign(λ₂)ρ) reveals the nature and strength of these interactions.

Van der Waals interactions: These would be observed as broad, diffuse regions of low electron density, likely involving the ethyl group and other parts of the ligand.

Hydrogen bonding: The hydroxyl group of the methanol substituent can act as a hydrogen bond donor, and the N3 nitrogen of the imidazole ring can act as a hydrogen bond acceptor. nih.gov These interactions, both intramolecular and intermolecular, would appear as distinct spikes in the RDG plot at low density.

Steric repulsion: In sterically crowded complexes, regions of steric clash would be identifiable as areas with high values of sign(λ₂)ρ.

A quantum chemical study on model imidazole systems highlighted the unique ability of the imidazole ring to participate in a variety of non-covalent interactions, including hydrogen bonds and π-interactions. nih.gov The study showed that the formation of additional non-covalent interactions can enhance the proton-donating ability of the imidazole. nih.gov This cooperativity of non-covalent interactions is a key feature that RDG analysis would elucidate in detail for complexes of this compound.

Table 1: Expected Non-Covalent Interactions in a Metal Complex of this compound Observable by RDG Analysis

| Type of Interaction | Involved Moiety | Expected RDG Signature |

| Van der Waals | Ethyl group, imidazole ring | Broad regions of low electron density |

| Hydrogen Bonding | Hydroxyl group, Imidazole N3 | Sharp peaks at low electron density |

| Steric Repulsion | Crowded coordination sphere | Spikes at high positive sign(λ₂)ρ values |

Density of States (DOS)

Density of States (DOS) analysis is a computational tool that describes the distribution of energy levels that electrons can occupy in a system. In the context of coordination complexes, DOS and Projected Density of States (PDOS) are used to understand the electronic structure and the nature of the metal-ligand bonding. By projecting the total DOS onto the constituent atoms or molecular fragments (e.g., the metal ion and the ligand), one can determine the contribution of each to the molecular orbitals of the complex.

For a metal complex of this compound, a DOS analysis would provide insights into:

Metal-Ligand Orbital Overlap: The degree of mixing between the metal d-orbitals and the ligand's frontier orbitals (from the imidazole nitrogen and the methanol oxygen) would be visualized. Significant overlap indicates a strong covalent character in the metal-ligand bond.

Frontier Molecular Orbitals: The composition of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be determined. This is crucial for understanding the reactivity, electronic transitions (and thus, the color and spectroscopic properties), and redox behavior of the complex.

Electronic Stability: The energy gap between the HOMO and LUMO, which can be estimated from the DOS plot, is an indicator of the kinetic stability of the complex.

Biomimetic Applications of Imidazole-Containing Ligands

The imidazole ring is a fundamental component of many biological systems, most notably the side chain of the amino acid histidine. wikipedia.orgnih.gov The histidine residue is a common coordination site for metal ions in the active centers of metalloproteins and metalloenzymes. wikipedia.orgacs.org Consequently, synthetic imidazole-containing ligands, including this compound, are widely used in biomimetic chemistry to create structural and functional models of these biological active sites. researchgate.net

The key features of the imidazole moiety that make it suitable for biomimetic applications include:

Effective Metal Binding: The imine nitrogen of the imidazole ring is an excellent sigma-donor, forming stable complexes with a variety of transition metals such as iron, copper, zinc, cobalt, and nickel. wikipedia.orgjocpr.com

Biological Relevance: Its presence in metalloproteins like hemoglobin, myoglobin, hemocyanin, and carbonic anhydrase makes it a prime target for modeling studies. nih.gov Synthetic complexes can help elucidate the structure-function relationships in these complex biological systems.

Tunable Properties: Substituents on the imidazole ring, such as the ethyl and methanol groups in this compound, allow for the fine-tuning of the steric and electronic properties of the resulting metal complexes. This enables chemists to systematically probe the influence of the coordination environment on the reactivity of the metal center.

For example, "picket-fence porphyrin" complexes of iron, which model the oxygen-binding site of myoglobin, often use a substituted imidazole as an axial ligand to mimic the proximal histidine. wikipedia.org The imidazole ligand is crucial for modulating the oxygen-binding affinity of the iron center. Similarly, copper complexes with imidazole-based ligands have been synthesized to model the active site of copper-containing enzymes like superoxide (B77818) dismutase. wikipedia.org

The use of this compound in this context could provide models where the hydroxyl group can participate in hydrogen bonding, mimicking the second coordination sphere interactions that are known to be critical for the function of many enzymes.

Catalytic Applications and Reaction Mechanisms Involving 1 Ethyl 1h Imidazol 2 Yl Methanol

Role as a Catalyst or Reagent in Organic Transformations

While the broader class of imidazole (B134444) derivatives, particularly N-heterocyclic carbenes (NHCs) derived from imidazolium (B1220033) salts, are extensively used in catalysis, specific research detailing the direct application of (1-Ethyl-1H-imidazol-2-yl)methanol as a catalyst or primary reagent in major organic transformations is not widely documented. However, its structural features suggest potential roles that align with the known reactivity of imidazoles.

The imidazole core is a well-established nucleophilic catalyst for reactions like acylation and alkylation. In N-alkylation reactions, the basic nitrogen at the N-3 position can act as a shuttle for protons or as a nucleophilic catalyst to activate the alkylating agent. While direct studies employing this compound for N-alkylation are limited, related imidazole systems are known to be effective. For instance, imidazoles can be N-alkylated using reagents like dialkyl carbonates. researchgate.net The process often involves the nucleophilic attack of the imidazole nitrogen on the alkylating agent.

Similarly, in N-oxidation reactions, the focus is typically on the oxidation of the imidazole nitrogen itself to form an N-oxide, a class of compounds with unique reactivity. nih.gov These N-oxides can then be used in further transformations. The role of an external imidazole-based catalyst in promoting the N-oxidation of other substrates is less common than their use as the substrate being oxidized.

The most significant application of imidazole derivatives in cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig, is as precursors to N-heterocyclic carbene (NHC) ligands. acs.org These ligands are generated from imidazolium salts and are highly effective at stabilizing the metal center (typically palladium) of the catalyst, leading to robust and efficient catalytic cycles. whiterose.ac.uk

This compound could theoretically serve as a precursor to such a ligand. The synthetic pathway would involve:

Alkylation or protonation of the N-3 nitrogen.

Modification or protection of the C-2 hydroxymethyl group.

Deprotonation at the C2 position to generate the carbene.

This resulting NHC ligand would feature an N-ethyl substituent and a modified C2-substituent, which could influence the catalyst's stability and steric/electronic properties. The solvent choice is also critical in these palladium-catalyzed reactions as it can influence the rate, selectivity, and even the formation of the active catalyst. nih.gov

Mechanisms of Catalytic Activity

The catalytic action of imidazole-containing molecules is primarily governed by the electronic environment of the imidazole ring.

The N-3 nitrogen of the imidazole ring possesses a lone pair of electrons in an sp² hybrid orbital that is available for bonding with protons or other electrophiles. This makes it a potent Brønsted base and a nucleophile. In catalysis, this nitrogen can initiate a reaction by deprotonating a substrate or by directly attacking an electrophilic center. The resulting imidazolium intermediate is a key feature in many catalytic cycles. The basicity of this nitrogen is a crucial determinant of the catalyst's efficacy.

The substituents on the imidazole ring modulate its electronic properties and, consequently, its catalytic activity.

N-1 Ethyl Group : The ethyl group at the N-1 position is an electron-donating group (EDG) through an inductive effect. This increases the electron density within the imidazole ring, enhancing the basicity and nucleophilicity of the N-3 nitrogen. This heightened basicity can lead to more effective catalysis in base-mediated reactions compared to unsubstituted imidazole.

C-2 Hydroxymethyl Group : The -CH₂OH group at the C-2 position can have a more complex influence. While it is generally considered weakly electron-withdrawing, it also introduces steric bulk near the N-3 nitrogen, which can affect how substrates approach and bind to the active site. Furthermore, the hydroxyl group itself can participate in reactions, acting as a nucleophile or a hydrogen-bond donor, potentially leading to bifunctional catalysis where both the imidazole nitrogen and the hydroxyl group are involved in the mechanism.

Functionalization and Derivatization Reactions

The structure of this compound allows for a variety of functionalization and derivatization reactions, primarily involving the hydroxymethyl group and the imidazole nitrogen. These transformations are valuable for synthesizing new derivatives with potentially enhanced or novel properties.

One key reaction is the oxidation of the primary alcohol. The hydroxymethyl group can be oxidized to form an aldehyde or further to a carboxylic acid, providing entry into a wide range of other derivatives.

Another significant pathway for derivatization is through reactions at the hydroxyl group, such as esterification . For example, reacting imidazole methanol (B129727) derivatives with acyl chlorides can yield esters. In one study, similar C-2 aroyl-substituted imidazolyl methanol derivatives were reacted with chloroacetyl chloride. This reaction proceeds via an initial attack of the hydroxyl group on the electrophilic acyl carbonyl, followed by a subsequent intramolecular reaction involving the imidazole nitrogen to form a cyclized 1,4-imidazoxazinone product.

Below are examples of potential derivatization reactions for this compound based on established chemical principles and reactions of analogous compounds.

These functionalization reactions highlight the versatility of this compound as a building block for more complex molecules with potential applications in materials science and medicinal chemistry.

Nucleophilic Substitution Reactions

The hydroxyl group of this compound can be converted into a good leaving group, facilitating nucleophilic substitution reactions. A common strategy involves converting the alcohol to a halide. For instance, treatment with thionyl chloride (SOCl₂) can replace the hydroxyl group with a chlorine atom. This transformation proceeds via a chlorosulfite intermediate, which then undergoes an internal nucleophilic attack by the chloride ion.

This activation is crucial for subsequent reactions. The resulting 2-chloromethyl derivative becomes a potent electrophile, ready to react with various nucleophiles. A parallel example is seen in the synthesis of 2,4-disubstituted 5-nitroimidazoles, where (1-methyl-5-nitro-1H-imidazol-2-yl)methanol is chlorinated with thionyl chloride as a key step before further substitution. researchgate.net The reaction mechanism is typically second-order nucleophilic substitution (SN2), where the rate depends on both the substrate and the incoming nucleophile. youtube.com The SN2 pathway involves a backside attack on the electrophilic carbon, leading to an inversion of stereochemistry if the carbon is chiral. youtube.com

Table 1: Example of Nucleophilic Substitution Precursor Step

| Reactant | Reagent | Product | Reaction Type | Reference |

|---|

Condensation Reactions

Condensation reactions are fundamental in organic synthesis, and imidazole derivatives like this compound can be involved as reactants or products. For example, the synthesis of related imidazole alcohols can be achieved through condensation pathways. The Knoevenagel condensation between 2-methylpyridine (B31789) and benzaldehyde, for instance, yields a stable alcohol intermediate, 1-phenyl-2-(2-pyridyl)ethanol, without the need for a catalyst or solvent. researchgate.net

Similarly, this compound itself can be prepared via the condensation of an appropriate aldehyde with other reagents. More commonly, the aldehyde precursor, 1-ethyl-1H-imidazole-2-carboxaldehyde, undergoes condensation. For example, its reaction with 2-aminophenol (B121084) in methanol under reflux with acetic acid as a catalyst leads to the formation of an imine, achieving yields of around 61% after recrystallization. This imine can then be reduced to the corresponding amine. The imidazole moiety can also participate in aza-Michael additions, a type of condensation, with activated alkenes, although this typically involves the N-H of an unsubstituted imidazole. d-nb.info

Table 2: Examples of Condensation Reactions for Imidazole Derivatives

| Reactants | Catalyst/Conditions | Product Type | Key Feature | Reference |

|---|---|---|---|---|

| 2-Methylpyridine, Benzaldehyde | None (neat) | Alcohol Intermediate | Spontaneous condensation | researchgate.net |

| Imidazole-4-carboxaldehyde, 2-Aminophenol | Acetic Acid, Reflux | Imine | Acid-catalyzed imine formation |

Oxidations and Reductions of the Methanol Group

The methanol group at the C-2 position is a key functional handle that can be readily oxidized or reduced to access other important imidazole derivatives.

Oxidation: The primary alcohol can be oxidized to form 1-ethyl-1H-imidazole-2-carboxaldehyde. This transformation is crucial for creating a carbonyl group that can participate in a wide array of subsequent reactions, such as condensations, Wittig reactions, or reductive aminations. A variety of oxidizing agents can be employed, with the choice depending on the desired selectivity and reaction scale. For mild and high-yielding oxidation of similar (1-alkyl-1H-imidazol-2-yl)methanol derivatives, Dess–Martin periodinane (DMP) in methylene (B1212753) chloride at low temperatures is highly effective. Other systems, such as single-atom platinum catalysts on ruthenium oxide (Pt₁/RuO₂), have shown extremely high activity for methanol oxidation in general, suggesting the potential for advanced catalytic systems in this transformation. nih.gov

Reduction: Conversely, the parent compound, this compound, is itself the product of a reduction reaction. It is typically synthesized by the direct reduction of 1-ethyl-1H-imidazole-2-carboxaldehyde. Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in an ether solvent like THF. This reduction is a straightforward and high-yielding method to install the hydroxymethyl group. In other complex syntheses, such as for the drug Fexinidazole, reduction of a related indan-1,3-dione derivative is performed using a Palladium on carbon (Pd/C) catalyst under hydrogen pressure, demonstrating a catalytic hydrogenation approach. googleapis.com

Table 3: Oxidation and Reduction of the Methanol Group

| Transformation | Starting Material | Reagent/Catalyst | Product | Reference |

|---|---|---|---|---|

| Oxidation | (1-Alkyl-1H-imidazol-2-yl)methanol | Dess–Martin Periodinane (DMP) | (1-Alkyl-1H-imidazol-2-yl)aldehyde | |

| Reduction | 1-Ethyl-1H-imidazole-2-carboxaldehyde | Sodium Borohydride (NaBH₄) | This compound |

| Reduction | 2-ethyl-2-(1H-imidazol-4-yl)indan-1,3-dione | H₂, Pd/C | 5-(2-ethyl-2,3-dihydro-1H-inden-2-yl)-1H-imidazole | googleapis.com |

Reaction Optimization and Selectivity Studies

Optimizing reactions that involve this compound or lead to its synthesis is critical for maximizing yield, purity, and efficiency, especially for large-scale production. googleapis.com Key parameters that are often adjusted include the choice of catalyst, solvent, temperature, and reaction time.

For instance, in the synthesis of multisubstituted imidazoles via multicomponent reactions, a screening of catalysts and solvents is common. In one study, the reaction of benzil (B1666583) and an acetal (B89532) was optimized by testing various catalysts like Amberlite IR 120 H⁺, p-TSA, and FeCl₃/SiO₂ under different solvent and temperature conditions. nih.gov The study found that a solvent-free reaction using the heterogeneous catalyst FeCl₃/SiO₂ at 80°C provided the highest yield in the shortest time. nih.gov

Selectivity is also a major focus. In the synthesis of complex molecules, achieving regioselectivity is paramount. For example, the N-alkylation of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate is a key step in the synthesis of the drug Olmesartan, and directing the alkyl group to the correct nitrogen atom is essential. jocpr.com Similarly, in the synthesis of quinoxalines versus benzimidazoles from the same starting materials (an aldehyde and o-phenylenediamine), the reaction outcome was selectively controlled by the presence or absence of sulfur in the reaction medium. rsc.org Careful control over temperature is also crucial; for example, low-temperature oxidation with Dess-Martin periodinane helps to minimize side reactions.

Table 4: Optimization of Reaction Conditions for Imidazole Synthesis

| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | Amberlite IR 120 H⁺ | Methanol | Reflux | 3 | 65 | nih.gov |

| 2 | p-TSA | Dichloromethane | Reflux | 5 | 50 | nih.gov |

Heterogeneous Catalysis in Imidazole Synthesis

The use of heterogeneous catalysts in the synthesis of imidazole derivatives has gained significant traction due to their numerous advantages, including thermal stability, reusability, lower operational cost, and ease of separation from the product. researchgate.net These benefits align with the principles of green and sustainable chemistry. dntb.gov.ua

Several types of heterogeneous catalysts have been successfully employed for constructing the imidazole core. For example, silica-supported ferric chloride (FeCl₃/SiO₂) has been shown to be a highly efficient and recyclable catalyst for the one-pot synthesis of multisubstituted imidazoles from acetals, benzils, and an ammonium (B1175870) source under solvent-free conditions. nih.govrsc.org Other metallic catalysts, including palladium-based systems, are also prominent. A heterogeneous Pd-catalyzed protocol was developed for the synthesis of imidazolones from ureas and 1,2-diols via a dehydrogenative condensation process. acs.org The catalysts, such as Pd supported on alumina (B75360) or zinc oxide, demonstrated good activity and selectivity and could be reused multiple times. acs.org

These catalytic systems are integral to many pharmaceutical and industrial processes, offering environmentally friendly and economically viable routes to a wide range of biologically active imidazole compounds. researchgate.net

Biological and Pharmacological Significance of 1 Ethyl 1h Imidazol 2 Yl Methanol and Analogues

Antimicrobial Properties

The imidazole (B134444) scaffold is a key feature in many antimicrobial drugs. nih.govnih.gov While specific studies on (1-Ethyl-1H-imidazol-2-yl)methanol are limited, research on analogous compounds provides significant insights into its potential antimicrobial profile. The biological activity of imidazole derivatives is often linked to the nature of substituents on the imidazole ring. nih.gov

Derivatives of imidazole have demonstrated notable activity against Gram-positive bacteria. For instance, certain nitroimidazole hybrids have shown potent antibacterial effects. A 5-nitroimidazole/oxazolidinone hybrid was reported to be a powerful antibacterial agent against Bacillus cereus, a close relative of Bacillus subtilis, with a Minimum Inhibitory Concentration (MIC) value of 200 nM. nih.gov Additionally, a hybrid of 2-methyl-5-nitro-1H-imidazole and a dibenzocarbazole (B1207471) derivative displayed significant antibacterial activity against Bacillus subtilis with an MIC value of 1.6 μM. nih.gov

Metronidazole (B1676534), a well-known nitroimidazole, is primarily used against anaerobic bacteria, but its derivatives have shown broader spectrum activity. nih.gov Some novel metronidazole conjugates have exhibited excellent activity against Staphylococcus aureus, with MIC values as low as 18.98 µM. nih.gov The antibacterial activity of imidazole derivatives against Staphylococcus aureus has been a subject of numerous studies, highlighting the potential of this chemical class. mdpi.complos.org

Table 1: In Vitro Antibacterial Activity of Selected Imidazole Analogues against Gram-Positive Bacteria

| Compound/Analogue | Bacterium | MIC (µM) | Reference |

| 5-Nitroimidazole/Oxazolidinone Hybrid | Bacillus cereus | 0.2 | nih.gov |

| 2-Methyl-5-nitro-1H-imidazole/Dibenzocarbazole Hybrid | Bacillus subtilis | 1.6 | nih.gov |

| Metronidazole Conjugate (5j) | Staphylococcus aureus | 18.98 | nih.gov |

| Metronidazole Conjugate (5c) | Staphylococcus aureus | 19.80 | nih.gov |

| Metronidazole Conjugate (5i) | Staphylococcus aureus | 82.89 | nih.gov |

| Metronidazole Conjugate (5e, 5f, 5g) | Staphylococcus aureus | 86.57 | nih.gov |

| Metronidazole | Staphylococcus aureus | 730.99 | nih.gov |

This table presents data for analogues of this compound to illustrate the potential activity of the imidazole class.

The efficacy of imidazole derivatives extends to Gram-negative bacteria, although often to a lesser extent compared to Gram-positive strains. nih.gov Metronidazole itself is a cornerstone in treating infections caused by anaerobic Gram-negative bacteria like Helicobacter pylori. nih.govresearchgate.net

Analogues of metronidazole have been synthesized to enhance their activity against a broader range of bacteria. For example, a metronidazole-triazole conjugate, {1-[2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl]-1H-1,2,3-triazol-4-yl}methanol, demonstrated potent activity against Escherichia coli and Pseudomonas aeruginosa with IC50 values of 360 nM and 710 nM, respectively. nih.gov Other novel metronidazole conjugates have also shown significant antimicrobial activity against E. coli. nih.gov Furthermore, certain quinolone/imidazole hybrids have displayed potent activity against P. aeruginosa, with one derivative showing an MIC of 460 nM. nih.gov

Table 2: In Vitro Antibacterial Activity of Selected Imidazole Analogues against Gram-Negative Bacteria

| Compound/Analogue | Bacterium | IC50/MIC | Reference |

| Metronidazole-Triazole Conjugate | Escherichia coli | 360 nM (IC50) | nih.gov |

| Metronidazole-Triazole Conjugate | Pseudomonas aeruginosa | 710 nM (IC50) | nih.gov |

| Quinolone/Imidazole Hybrid (93i) | Pseudomonas aeruginosa | 460 nM (MIC) | nih.gov |

| Metronidazole | Escherichia coli | 730.99 µM (MIC) | nih.gov |

This table presents data for analogues of this compound to illustrate the potential activity of the imidazole class.

Several imidazole derivatives are well-established as antifungal agents. Aromatic ester and carbamate (B1207046) derivatives of 2-(1H-imidazol-1-yl)-1-phenylethanol have been synthesized and evaluated for their activity against Candida albicans and other non-albicans Candida species. nih.gov Some of these derivatives, particularly aromatic biphenyl (B1667301) esters, were found to be more active than the commercial antifungal fluconazole. nih.gov For instance, one such derivative exhibited a mean MIC of 1.7 ± 1.4 μg/mL against C. albicans. nih.gov The antifungal activity of imidazole derivatives is a significant area of research, with studies exploring their potential to combat various fungal infections. nih.govnih.gov

Many studies on novel imidazole derivatives use established drugs like metronidazole as a benchmark for comparison. nih.govnih.govbeilstein-journals.org While metronidazole is a potent drug, its spectrum of activity is primarily limited to anaerobic bacteria and some protozoa. nih.govnih.gov Research has focused on synthesizing metronidazole analogues to broaden this spectrum.

For example, certain metronidazole-triazole conjugates have demonstrated higher potency against both Gram-positive and Gram-negative bacteria compared to the parent compound. beilstein-journals.org Similarly, other novel metronidazole conjugates have shown significantly lower MIC values against S. aureus and E. coli than metronidazole itself. nih.gov In some cases, the synthesized analogues were found to be up to 20 times more active. nih.gov These comparisons highlight the potential for developing more effective antimicrobial agents based on the imidazole scaffold.

The antimicrobial activity of imidazole derivatives is significantly influenced by their chemical structure. nih.gov Key factors determining the efficacy and spectrum of activity include the nature and position of substituents on the imidazole ring.

For many nitroimidazole derivatives, the nitro group at the 5-position is crucial for their mechanism of action, which involves the reduction of the nitro group to generate reactive radical species that damage microbial DNA. nih.gov The introduction of different substituents at other positions on the imidazole ring can modulate the compound's lipophilicity and electronic properties, thereby affecting its uptake by microbial cells and its interaction with target sites. nih.gov

In the case of 2-aminoimidazole derivatives, the substitution pattern on the 4(5)-phenyl group and the nature of the N1-substituent have a major impact on their ability to inhibit biofilm formation by bacteria such as Salmonella Typhimurium and Pseudomonas aeruginosa. nih.gov The presence of a hydroxyl group, as in this compound, can also influence the molecule's polarity and potential for hydrogen bonding, which may affect its biological activity.

Other Biological Activities

Beyond their antimicrobial properties, imidazole derivatives have been explored for a range of other pharmacological activities. The imidazole ring is a versatile scaffold found in many biologically active molecules. nih.gov

Some imidazole derivatives have been investigated for their antiviral activity. For example, certain 2-aryl-1-hydroxyimidazoles have shown activity against a range of orthopoxviruses, including the variola virus. rsc.org Other studies have explored the potential of imidazole-containing compounds against influenza viruses. mdpi.comnih.gov

The anticancer potential of imidazole derivatives is another active area of research. Some 5-aryl-1-arylideneamino-1H-imidazole-2(3H)-thiones have been synthesized and evaluated for their in vitro anticancer activity against various cancer cell lines, showing moderate to good antitumor effects. nih.gov

Furthermore, some imidazole derivatives have been reported to possess anti-inflammatory properties. nih.gov The diverse biological profile of the imidazole nucleus suggests that this compound and its analogues could potentially exhibit a range of pharmacological effects beyond their antimicrobial action, warranting further investigation into these areas.

Potential Anticancer Properties

The imidazole scaffold is a well-established pharmacophore in the design of anticancer agents. researchgate.netresearchgate.net Numerous imidazole derivatives have demonstrated significant cytotoxic activity against various cancer cell lines. ijirt.orgnih.gov For instance, novel 1H-imidazole [4,5-f] researchgate.netijirt.org phenanthroline derivatives have shown selective inhibitory activities against colorectal cancer cells, with IC50 values in the low micromolar range. researchgate.net Similarly, certain benzimidazole (B57391) derivatives, which share the core imidazole ring, have exhibited moderate to potent activity against HBL-100 and HeLa cell lines. ijirt.org The anticancer potential of these compounds often stems from their ability to interfere with critical cellular processes in cancer cells.

The mechanism of action for many anticancer imidazoles involves targeting key molecules in cancer progression. For example, some imidazole-based hybrids have been designed to specifically inhibit carbonic anhydrase isoenzymes, such as hCA-II and hCA-IX, which are involved in tumor metabolism. semanticscholar.org Others act as microtubule-targeting agents, disrupting tubulin polymerization and leading to cell cycle arrest and apoptosis. nih.gov The structural diversity of imidazole analogues allows for the fine-tuning of their biological targets and anticancer efficacy.

Enzyme Inhibition (e.g., Alkaline Phosphatase Inhibition)

The imidazole ring and its derivatives are known to interact with and inhibit various enzymes, including alkaline phosphatase (AP). nih.govresearchgate.net APs are a group of enzymes that play a role in various physiological and pathological processes, and their inhibition is a target for therapeutic intervention in diseases like cancer. nih.govresearchgate.net While direct studies on this compound are scarce, research on other heterocyclic compounds provides insights into potential inhibitory mechanisms. For example, thiazol-2-ylidene-benzamide derivatives have been identified as potent and selective inhibitors of human tissue non-specific alkaline phosphatase (h-TNAP). nih.gov Similarly, a series of pyrazolo-oxothiazolidine derivatives have demonstrated significant inhibitory activity against calf intestinal alkaline phosphatase (CIAP). nih.gov

The inhibitory action of these compounds is often attributed to their ability to bind to the active site of the enzyme. Kinetic studies on pyrazolo-oxothiazolidine derivatives revealed a non-competitive mode of inhibition against alkaline phosphatase. nih.gov This suggests that the inhibitor binds to a site other than the substrate-binding site, altering the enzyme's conformation and reducing its catalytic activity.

Free-Radical Scavenging Capacity (Antioxidant Potential)

The antioxidant potential of compounds is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. researchgate.netnih.gov This method measures the ability of a compound to donate a hydrogen atom or an electron to neutralize the stable DPPH free radical. researchgate.net The antioxidant activity is typically expressed as the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals. researchgate.net

Mechanisms of Biological Action

The diverse biological activities of imidazole derivatives are rooted in their molecular interactions with biological targets.

Interaction with Biological Molecules and Pathways

Imidazole-containing compounds can interact with a variety of biological molecules, including proteins and nucleic acids. acs.org Their ability to engage in hydrogen bonding, hydrophobic interactions, and coordination with metal ions contributes to their binding affinity and specificity for different targets. For instance, some imidazole derivatives act as anticancer agents by targeting tubulin, a key protein involved in cell division. acs.org They can bind to the colchicine (B1669291) binding site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest. acs.org

Furthermore, imidazole-based compounds can modulate cellular signaling pathways. Some derivatives have been shown to target enzymes like carbonic anhydrases, which are crucial for the survival and proliferation of tumor cells. semanticscholar.org By inhibiting these enzymes, they can disrupt the tumor microenvironment and induce cancer cell death.

Role of Imidazole Ring in Binding to Enzymes and Receptors

The imidazole ring is a key structural feature that governs the interaction of these compounds with enzymes and receptors. longdom.org Its aromatic nature and the presence of two nitrogen atoms allow it to act as both a hydrogen bond donor and acceptor, facilitating strong binding to the active sites of enzymes. longdom.org The imidazole ring can also coordinate with metal ions present in the active sites of metalloenzymes, a common mechanism for enzyme inhibition. semanticscholar.org

Applications in Bioimaging

Currently, there is no specific information available in the reviewed literature regarding the application of this compound in bioimaging.

Fluorescence Properties of Imidazole Derivatives

Imidazole derivatives have been extensively developed as fluorescent molecules for various applications, including chemical sensing and biological imaging. nih.govrsc.org Their optical properties can be finely tuned by modifying the substituents on the imidazole core, influencing factors like emission wavelength, fluorescence quantum yield, and sensitivity to the local environment. nih.govnih.gov

Research has shown that the fluorescence of these compounds can be highly sensitive to environmental factors such as pH and solvent polarity. nih.gov For instance, a novel imidazole-based fluorophore, 1H-imidazol-5-yl-vinyl-benz[e]indolium, demonstrated distinct absorption and emission characteristics under acidic, neutral, and basic conditions. nih.gov In its neutral form, it emits at 560 nm, which shifts to 600 nm upon protonation in an acidic environment. nih.gov This pH sensitivity is a valuable property for probes designed to study cellular compartments with varying pH levels.

The quantum yield, a measure of a fluorophore's efficiency, can be exceptionally high in certain imidazole derivatives. A series of 1,4-phenylene-spaced bis-imidazoles have been synthesized that exhibit fluorescence quantum yields as high as 0.90, emitting a bright blue-green light that is retained even in the solid state. nih.gov The excellent luminescence of these compounds is attributed to their significant planarization in the excited state. nih.gov The emission properties are also influenced by the nature of the substituents. For example, methoxy-substituted triphenylamine-imidazole derivatives display strong fluorescence in both solution and solid states, whereas hydroxyl-substituted analogues have very weak solid-state fluorescence. alfa-chemistry.com

Some imidazole derivatives exhibit unique photoswitching behavior, where their fluorescence can be reversibly modulated by light. rsc.org Triphenylamine-imidazole derivatives like NTPB and NPPB show a red shift in their absorption and fluorescence upon UV light irradiation, a process that is reversed by exposure to white light. rsc.org This phenomenon is linked to a light-induced conformational change from a twisted to a more planar molecular structure. rsc.org

Table 1: Fluorescence Properties of Selected Imidazole Derivatives

| Compound Class/Name | Emission Maxima (nm) | Quantum Yield (Φ) | Key Features & Notes | Source(s) |

|---|---|---|---|---|

| 1,4-Phenylene-spaced bis-imidazoles | Blue-green emission | Up to 0.90 | High quantum yield; bright emission in solid state. | nih.gov |

| 1H-imidazol-5-yl-vinyl-benz[e]indolium | 560 (neutral), 600 (acidic) | Not specified | pH-sensitive fluorescence. | nih.gov |

| Anthraquinone-imidazole conjugate (R2) | 618 | Not specified | Exhibits orange-red fluorescence in the presence of specific anions. | nih.gov |

| Phenazine-imidazole conjugate (R4) | 541 | Not specified | Fluorescence is quenched in the presence of certain anions. | nih.gov |

| Methoxy-substituted TPA-imidazole (6) | Not specified | Not specified | Strong fluorescence in solution and solid state; exhibits photoswitching. | alfa-chemistry.com |

Two-Photon Absorption for Bioimaging

Two-photon absorption (2PA) is a nonlinear optical process that offers significant advantages for biological imaging, including deeper tissue penetration, lower phototoxicity, and higher spatial resolution compared to conventional one-photon fluorescence microscopy. Imidazole derivatives have emerged as promising scaffolds for the design of efficient two-photon probes. nih.govnih.gov